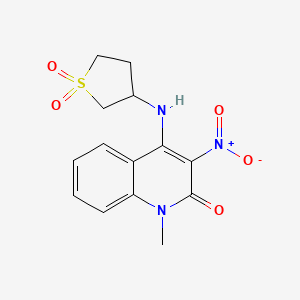

4-((1,1-dioxidotetrahydrothiophen-3-yl)amino)-1-methyl-3-nitroquinolin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-((1,1-dioxidotetrahydrothiophen-3-yl)amino)-1-methyl-3-nitroquinolin-2(1H)-one, also known as DTTQ, is a chemical compound with potential applications in scientific research. This molecule is of interest due to its unique structure and potential for use in various biochemical and physiological studies.

Scientific Research Applications

Organic Synthesis and Catalysis

- Research into the acid cyclization of amino-substituted heterocycles has led to the synthesis of novel dioxopyrrolo and thienoisoquinolines, showcasing the compound's utility in creating heterocyclic compounds with potential pharmaceutical applications (Zinchenko et al., 2009).

- The use of ruthenium catalysis for the reduction of nitroarenes to aminoarenes, including the transformation of various nitro-substituted heterocyclic compounds, indicates its role in facilitating selective reductions and hydrogenations, important in synthesizing biologically active molecules (Watanabe et al., 1984).

Corrosion Inhibition

- Schiff’s bases derived from chloroquinoline have been investigated for their corrosion inhibition effect on mild steel in acidic environments, demonstrating the compound's relevance in protecting industrial materials (Prabhu et al., 2008).

Antitumor Agents and Radiosensitizers

- A series of isomeric nitroquinolines, including analogues with alkylamino groups, have been synthesized and evaluated as hypoxia-selective cytotoxins and radiosensitizers, showing significant potential in cancer therapy by targeting hypoxic tumor cells (Denny et al., 1992).

Sensor Development

- The development of fluorescent chemosensors for selective detection of metal ions demonstrates the application of quinoline derivatives in analytical chemistry, enabling sensitive and selective detection of ions like Zn2+ and Al3+, which are important for both environmental monitoring and biological studies (Ghorai et al., 2020).

Anticancer Activity

- Research into oxazolo and oxazinoquinolinone derivatives has shown that these compounds possess significant anticancer activity, highlighting the therapeutic potential of quinoline derivatives in oncology (Talaat et al., 2022).

Mechanism of Action

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane.

Mode of Action

The compound acts as an activator of GIRK channels . It binds to these channels and induces a conformational change that allows potassium ions to flow through the channel. This flow of ions hyperpolarizes the cell, making it less likely to fire an action potential.

Pharmacokinetics

Studies have shown that similar compounds displaynanomolar potency as GIRK1/2 activators and have improved metabolic stability over other compounds .

properties

IUPAC Name |

4-[(1,1-dioxothiolan-3-yl)amino]-1-methyl-3-nitroquinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O5S/c1-16-11-5-3-2-4-10(11)12(13(14(16)18)17(19)20)15-9-6-7-23(21,22)8-9/h2-5,9,15H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXZOQLKMROHLQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NC3CCS(=O)(=O)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2433172.png)

![N-[3-[(2S)-2-(4-Chlorophenyl)morpholin-4-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2433173.png)

![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide](/img/structure/B2433174.png)

![4-benzoyl-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2433178.png)

![N-Methyl-N-[(2-propan-2-ylpyrimidin-5-yl)methyl]sulfamoyl fluoride](/img/structure/B2433180.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-4-phenylbutanamide](/img/structure/B2433181.png)

![5-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid Pinacol Ester](/img/structure/B2433182.png)

![4-chloro-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2433191.png)